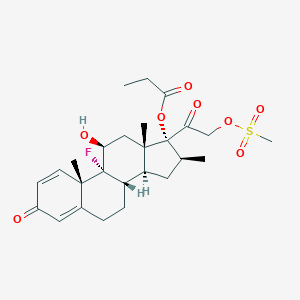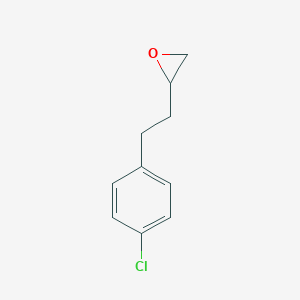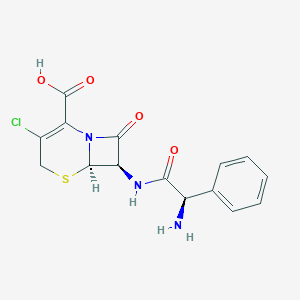
Cefathiamidine
Descripción general
Descripción
Cefathiamidine es un antibiótico cefalosporínico de primera generación que se descubrió en 1974. Se utiliza principalmente para tratar infecciones causadas por bacterias susceptibles. Este compuesto ha sido aprobado por la Administración de Alimentos y Medicamentos de China para su uso tanto en adultos como en niños .
Aplicaciones Científicas De Investigación
Cefathiamidine tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Cefathiamidine ejerce sus efectos interfiriendo con la síntesis de la pared celular bacteriana, que es crucial para la supervivencia bacteriana. Se une a las proteínas de unión a penicilina ubicadas dentro de la pared celular bacteriana, inhibiendo el paso final de transpeptidación de la síntesis de peptidoglicano . Esto lleva al debilitamiento de la pared celular y, en última instancia, a la muerte de la célula bacteriana.
Análisis Bioquímico
Biochemical Properties
Cefathiamidine acts on the cell wall of the bacterial septum and affects the synthesis of the cell wall of the sensitive bacteria . This action disrupts the synthesis of the bacterial mucin, blocking the cross-connection .
Cellular Effects
This compound has a strong bacteriostatic effect on most Gram-positive cocci . It is used for the treatment of respiratory, liver, five senses, urinary tract infections, endocarditis, and sepsis .
Molecular Mechanism
Like other β-lactams, this compound interferes with PBP (penicillin-binding protein) activity . These proteins are a group of enzymes that catalyze a pentaglycine crosslink between alanine and lysine residues, providing additional strength to the bacterial cell wall . When this process is disrupted by this compound, the cell wall is severely compromised, which ultimately leads to cell lysis and death .
Temporal Effects in Laboratory Settings
In a population pharmacokinetic study, plasma samples of this compound were collected using opportunistic sampling, and the concentrations were detected by UPLC-MS/MS . The data analysis was performed to determine pharmacokinetic parameters and to characterize the pharmacokinetic variability of this compound .
Dosage Effects in Animal Models
These studies have shown that the currently used dosing regimen of 100 mg/kg/day q12h was associated with a high risk of underdosing in pediatric patients . To reach the target 70% fT>MIC, a dose of 100 mg/kg/day this compound q6h is required for effective treatment against Haemophilus influenzae .
Metabolic Pathways
It is known that this compound is primarily eliminated by the renal pathway as the parent compound .
Transport and Distribution
This compound is not absorbed orally and is, thus, administered through the parenteral route (intravenously or intramuscularly) . It is widely distributed in most bodily fluids and tissues .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La preparación de cefathiamidine implica varios pasos, comenzando con la síntesis del ácido this compound. Un método incluye la silanización del ácido 7-aminocefalosporánico utilizando bis(trimetilsilil)acetamida a temperatura ambiente . Otro método implica la reacción del ácido 7-bromoacetilaminocefalosporánico con N,N-diisopropil tiourea en un solo solvente .
Métodos de producción industrial
La producción industrial de this compound se puede lograr a través de un enfoque enzimático. Este método utiliza penicilina acilasa para catalizar la síntesis de N-bromoacetil-7-aminocefalosporánico, un intermedio clave en la producción de this compound . Este proceso se lleva a cabo en un medio totalmente acuoso, lo que lo convierte en un método ecológico y eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
Cefathiamidine experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones varían según el producto deseado y la reacción específica que se esté realizando.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound, que pueden tener diferentes propiedades farmacológicas y aplicaciones.
Comparación Con Compuestos Similares
Cefathiamidine es similar a otras cefalosporinas de primera generación, como la cefalotina y la cefaloridina. Tiene propiedades únicas que lo hacen particularmente efectivo contra ciertas cepas bacterianas. Por ejemplo, se ha demostrado que this compound tiene un espectro de actividad más amplio y mejores propiedades farmacocinéticas en comparación con algunas otras cefalosporinas .
Lista de compuestos similares
- Cefalotina
- Cefaloridina
- Cefalexina
- Cefazolina
This compound destaca por su combinación única de eficacia, seguridad y perfil farmacocinético, lo que lo convierte en un antibiótico valioso en el tratamiento de infecciones bacterianas.
Propiedades
IUPAC Name |
3-(acetyloxymethyl)-7-[[2-[N,N'-di(propan-2-yl)carbamimidoyl]sulfanylacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6S2/c1-9(2)20-19(21-10(3)4)31-8-13(25)22-14-16(26)23-15(18(27)28)12(6-29-11(5)24)7-30-17(14)23/h9-10,14,17H,6-8H2,1-5H3,(H,20,21)(H,22,25)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXACOFERDBGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=NC(C)C)SCC(=O)NC1C2N(C1=O)C(=C(CS2)COC(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954696 | |
| Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33075-00-2 | |
| Record name | 3-[(Acetyloxy)methyl]-7-[(2-{[N,N'-di(propan-2-yl)carbamimidoyl]sulfanyl}-1-hydroxyethylidene)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cefathiamidine?
A1: this compound, like other beta-lactam antibiotics, exerts its antibacterial activity by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, leading to bacterial cell lysis and death.
Q2: Which bacterial species are generally susceptible to this compound?
A2: this compound exhibits activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. [, , , , ]
Q3: Has this compound demonstrated efficacy in treating specific infections?
A3: Studies have investigated the use of this compound in treating various infections, including lower respiratory tract infections in children, [] acute bacterial sinusitis, [] hemopathy-associated infections, [] and acute infectious diarrhea in children. []
Q4: Are there studies comparing this compound's efficacy with other antibiotics?
A4: Yes, researchers have compared the efficacy of this compound to other antibiotics like Cefazolin, Cefuroxime, and Ceftazidime in treating infections such as pneumonia in children and gynecological infections. [, , ]
Q5: What are the key pharmacokinetic parameters of this compound in different populations?
A5: Studies have investigated the pharmacokinetics of this compound in dogs [] and children, including those with hematologic infections and augmented renal clearance. [, , ] These studies provide insights into parameters like elimination half-life, volume of distribution, and clearance.
Q6: Have any studies explored dosage optimization for this compound in specific populations?
A6: Yes, research suggests that the currently used dosage regimens might need adjustments to achieve optimal therapeutic concentrations in children, especially those with augmented renal clearance. [, , ]
Q7: Does this compound exhibit synergistic effects when combined with other antimicrobial agents?
A7: Research indicates that this compound exhibits synergistic or additive effects when combined with various antibiotics, including fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Gatifloxacin), aminoglycosides (e.g., Gentamicin, Amikacin, Netilmicin), and Vancomycin. [, , , , , , , , , ]
Q8: What are the known mechanisms of resistance to this compound?
A8: While the provided research doesn't delve deeply into resistance mechanisms, it highlights the emergence of bacterial resistance to this compound. [] Further research is needed to elucidate specific resistance mechanisms.
Q9: Are there different formulations of this compound available?
A9: Research mentions the availability of this compound for injection. [, ] Studies have explored the stability and compatibility of this compound for injection when mixed with other drugs like Gatifloxacin and Lornoxicam. [, ]
Q10: What is known about the stability of this compound under different conditions?
A10: Studies have investigated the stability of this compound formulations under different conditions, including compatibility with other drugs and storage stability. [, , ]
Q11: What approaches have been explored to enhance the stability and solubility of this compound?
A11: Researchers have investigated novel crystal forms of this compound, aiming to improve its stability and solubility. [, , ]
Q12: What analytical techniques are employed to quantify this compound?
A12: High-performance liquid chromatography (HPLC) coupled with various detectors, including UV and mass spectrometry, is commonly employed for this compound quantification. [, , ]
Q13: Have any studies identified impurities in this compound?
A13: Research has focused on identifying impurities in this compound using techniques like LC-MS. Degradation products like Deacetylthis compound and this compound lactone have been identified. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B193702.png)



![[1,1'-Biphenyl]-4-yl(phenyl)methanol](/img/structure/B193714.png)




![acetic acid;N-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B193730.png)


![(6R-trans)-3-(Acetoxymethyl)-8-oxo-7-(1H-tetrazol-1-ylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193761.png)

